molecular formula C20H19BrN2O4 B4960358 ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate

ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate

Cat. No. B4960358
M. Wt: 431.3 g/mol
InChI Key: RDOBUKWUIMDJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate, also known as BRD0705, is a small molecule inhibitor that has been recently identified as a potential therapeutic agent for the treatment of cancer. The molecule has been shown to have potent anti-tumor activity in preclinical studies and is being investigated for its potential use in clinical trials.

Mechanism of Action

The mechanism of action of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BET proteins, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been shown to inhibit cell cycle progression and DNA replication. The molecule has also been shown to inhibit the expression of genes that are involved in angiogenesis, the process by which tumors develop a blood supply.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate for lab experiments is its high potency and specificity. The molecule has been shown to have a low toxicity profile and does not exhibit off-target effects. However, one of the limitations of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the investigation of the use of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate in combination with other therapeutic agents for the treatment of cancer. Finally, the potential use of ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate in other disease indications, such as inflammation and autoimmune disorders, is an area of active investigation.

Synthesis Methods

The synthesis method for ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with pyrrolidine to form 1-(4-bromophenyl)-3-pyrrolidinone. This intermediate is then reacted with ethyl 4-aminobenzoate to form the final product, ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. The molecule has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and pancreatic cancer. ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

ethyl 4-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-2-27-20(26)13-3-7-16(8-4-13)22-19(25)14-11-18(24)23(12-14)17-9-5-15(21)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBUKWUIMDJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

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